molecular formula C15H28N2O6S B1439720 Di-Boc-S-(2-aminoethyl)-L-cysteine CAS No. 130622-07-0

Di-Boc-S-(2-aminoethyl)-L-cysteine

Cat. No.: B1439720
CAS No.: 130622-07-0
M. Wt: 364.5 g/mol
InChI Key: IEQFHDBZITZXMZ-JTQLQIEISA-N
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Description

Di-Boc-S-(2-aminoethyl)-L-cysteine is a useful research compound. Its molecular formula is C15H28N2O6S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Biological Activity

Di-Boc-S-(2-aminoethyl)-L-cysteine is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical research. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H28N2O6S\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{6}\text{S} . The presence of two Boc (tert-butyloxycarbonyl) protecting groups enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.

Synthesis

The synthesis of this compound typically involves protecting the thiol group of L-cysteine with Boc groups. This process allows for selective reactions that can modify other functional groups without affecting the cysteine moiety. The use of Boc protection is advantageous in synthesizing complex peptides where the thiol functionality may need to be preserved for later reactions.

Antioxidant Properties

Research indicates that cysteine derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . In vitro studies have shown that such derivatives can activate cellular defense mechanisms, including the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects against cancer cell lines. Studies suggest that it may induce apoptosis in certain cancer cells by disrupting redox homeostasis and activating stress-responsive pathways . For instance, the compound's interaction with adenocarcinoma cell lines has revealed promising results regarding its ability to inhibit cell proliferation at specific concentrations.

Table 1: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)250Induction of apoptosis
HeLa (Cervical)300Disruption of redox balance
HT-29 (Colorectal)280Activation of stress-responsive pathways

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Oxidative Stress : A study assessed the compound's ability to protect renal tubular epithelial cells from oxidative damage. Results indicated that this compound significantly reduced markers of oxidative stress and improved cell viability under stress conditions .
  • Cancer Treatment : In a comparative analysis involving various cysteine derivatives, this compound demonstrated superior cytotoxicity compared to other compounds. This suggests its potential as a lead compound for developing anticancer therapies .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFHDBZITZXMZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119972
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130622-07-0
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.